5-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a cyclohexyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other electrophiles under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-methyl-4-nitroimidazole: Shares the chloro and methyl groups but differs in the core structure.
4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide: Similar in having a cyclohexyl group and a carboxamide moiety.
Uniqueness
5-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, a cyclohexyl group, and a piperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H32ClN3O2 |
---|---|
Molecular Weight |
418.0 g/mol |
IUPAC Name |
5-chloro-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H32ClN3O2/c1-3-26-11-13-27(14-12-26)23(9-5-4-6-10-23)16-25-22(28)21-17(2)19-15-18(24)7-8-20(19)29-21/h7-8,15H,3-6,9-14,16H2,1-2H3,(H,25,28) |
InChI Key |
YVGMCGLYENQMHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=C(C4=C(O3)C=CC(=C4)Cl)C |
Origin of Product |
United States |
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